2-[3-(3-Fluorophenyl)phenyl]ethan-1-amine
CAS No.:
Cat. No.: VC13371413
Molecular Formula: C14H14FN
Molecular Weight: 215.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14FN |
|---|---|
| Molecular Weight | 215.27 g/mol |
| IUPAC Name | 2-[3-(3-fluorophenyl)phenyl]ethanamine |
| Standard InChI | InChI=1S/C14H14FN/c15-14-6-2-5-13(10-14)12-4-1-3-11(9-12)7-8-16/h1-6,9-10H,7-8,16H2 |
| Standard InChI Key | MRQVSLSWOMAESQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C2=CC(=CC=C2)F)CCN |
| Canonical SMILES | C1=CC(=CC(=C1)C2=CC(=CC=C2)F)CCN |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-[3-(3-Fluorophenyl)phenyl]ethan-1-amine consists of a biphenyl system where one phenyl ring is substituted with a fluorine atom at the 3-position, and the other phenyl ring is linked to an ethylamine group. The fluorine atom’s electronegativity and the amine group’s basicity contribute to the compound’s polarity and reactivity. The molecular structure is analogous to 2-[3-(2-fluorophenyl)phenyl]ethan-1-amine (CAS 1181290-89-0) , differing only in the fluorine substituent’s position (3- vs. 2-). This positional isomerism may influence intermolecular interactions, solubility, and biological target affinity.
Table 1: Key Chemical Identifiers
Synthesis Pathways and Optimization Strategies
Hypothetical Synthesis Routes
While no direct synthesis of 2-[3-(3-fluorophenyl)phenyl]ethan-1-amine is documented, analogous methods for biphenyl amines suggest feasible approaches. A plausible route involves:
-
Suzuki-Miyaura Coupling: Reacting 3-fluorophenylboronic acid with 3-bromophenylacetonitrile to form the biphenyl nitrile intermediate.
-
Reduction: Converting the nitrile group to a primary amine using lithium aluminum hydride (LiAlH) or catalytic hydrogenation .
This method mirrors the synthesis of 2-[3-(2-fluorophenyl)phenyl]ethan-1-amine , where halogenated precursors are cross-coupled to assemble the biphenyl framework. Modifications to reaction conditions (e.g., palladium catalysts, solvent systems) would be required to accommodate the meta-fluorine substituent.
Challenges in Isomer-Specific Synthesis
The meta-fluorine configuration introduces steric and electronic challenges compared to ortho-substituted analogs. For instance, the synthesis of N-aryl-5-aryloxazol-2-amine derivatives demonstrated that substituent position critically affects enzymatic inhibition. Similarly, triaryl derivatives with para-fluorine groups showed reduced activity compared to meta-substituted variants , underscoring the need for precise regiochemical control during synthesis.
Physicochemical Properties and Stability
Polarity and Solubility
The compound’s logP (octanol-water partition coefficient) is estimated to be ~3.5–4.0, derived from analogs like 2-(3-fluorophenyl)ethylamine (logP = 1.74) . The additional phenyl ring in 2-[3-(3-fluorophenyl)phenyl]ethan-1-amine increases hydrophobicity, likely reducing aqueous solubility. This property necessitates formulation strategies such as salt formation or prodrug design for pharmaceutical applications.
Thermal and Oxidative Stability
Comparative Analysis with Structural Analogs
Table 2: Comparison with 2-(3-Fluorophenyl)ethylamine
| Property | 2-[3-(3-Fluorophenyl)phenyl]ethan-1-amine | 2-(3-Fluorophenyl)ethylamine |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 215.27 g/mol | 140.18 g/mol |
| Fluorine Position | 3- on biphenyl | 3- on single phenyl |
| Estimated logP | ~3.5–4.0 | 1.74 |
| Potential Applications | Enzyme inhibition, readthrough therapy | Neurotransmitter analog |
The biphenyl extension in 2-[3-(3-fluorophenyl)phenyl]ethan-1-amine enhances molecular rigidity and hydrophobic interactions compared to its single-ring counterpart. This structural feature may improve binding affinity to protein targets but could also limit bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume